Cas no 66516-92-5 (Ifenprodil glucuronide)

Ifenprodil glucuronide structure
Ifenprodil glucuronide structure
商品名:Ifenprodil glucuronide
CAS番号:66516-92-5
MF:C27H35NO8
メガワット:501.568708658218
CID:964135

Ifenprodil glucuronide 化学的及び物理的性質

名前と識別子

    • ifenprodil glucuronide
    • (2S,3S,4S,5R,6S)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid
    • beta-D-Glucopyranosiduronic acid, 4-(1-hydroxy-2-(4-(phenylmethyl)-1-piperidinyl)propyl)phenyl
    • Ifenprodil glucuronide
    • インチ: 1S/C27H35NO8/c1-16(28-13-11-18(12-14-28)15-17-5-3-2-4-6-17)21(29)19-7-9-20(10-8-19)35-27-24(32)22(30)23(31)25(36-27)26(33)34/h2-10,16,18,21-25,27,29-32H,11-15H2,1H3,(H,33,34)/t16?,21?,22-,23-,24+,25-,27+/m0/s1
    • InChIKey: GXHMRNLUBONADM-FGOGJYSLSA-N
    • ほほえんだ: OC(C1C=CC(=CC=1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O)C(C)N1CCC(CC2C=CC=CC=2)CC1

計算された属性

  • 水素結合ドナー数: 5
  • 水素結合受容体数: 9
  • 重原子数: 36
  • 回転可能化学結合数: 8
  • 複雑さ: 687
  • トポロジー分子極性表面積: 140

じっけんとくせい

  • ふってん: 736.2°C at 760 mmHg

Ifenprodil glucuronide セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Ifenprodil glucuronide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I258005-25mg
Ifenprodil Glucuronide
66516-92-5
25mg
$ 896.00 2023-04-15
TRC
I258005-5mg
Ifenprodil Glucuronide
66516-92-5
5mg
$ 207.00 2023-04-15
TRC
I258005-50mg
Ifenprodil Glucuronide
66516-92-5
50mg
$ 1642.00 2023-04-15

Ifenprodil glucuronide 関連文献

Ifenprodil glucuronideに関する追加情報

Ifenprodil Glucuronide (CAS No. 66516-92-5): A Comprehensive Overview

Ifenprodil glucuronide (CAS No. 66516-92-5) is a biotransformation product of ifenprodil, a drug primarily used in the treatment of cerebrovascular disorders. This compound represents a critical metabolite in the pharmacokinetics and pharmacodynamics of ifenprodil, playing a significant role in its efficacy and safety profile. Recent advancements in metabolomics and drug metabolism research have shed light on the intricate mechanisms underlying the formation, distribution, and elimination of ifenprodil glucuronide in the human body.

The structural characterization of ifenprodil glucuronide reveals its formation through the conjugation of ifenprodil with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGT) enzymes in the liver. This glucuronidation reaction is a key phase II metabolic pathway that enhances the water solubility of ifenprodil, facilitating its excretion via urine. Studies utilizing high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the stereochemistry and regioselectivity of this conjugation process.

Recent research has focused on understanding the pharmacokinetic profile of ifenprodil glucuronide. Clinical trials have demonstrated that ifenprodil glucuronide exhibits a favorable absorption profile, with rapid clearance from systemic circulation due to its polar nature. The plasma half-life of ifenprodil glucuronide has been reported to be shorter compared to its parent compound, suggesting minimal systemic exposure and reduced potential for adverse effects.

In terms of therapeutic applications, ifenprodil glucuronide is not directly bioactive but serves as an important marker for assessing drug exposure and metabolism in patients. Its quantification in biological fluids is essential for optimizing dosing regimens and monitoring treatment efficacy. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled precise determination of ifenprodil glucuronide levels in plasma, urine, and other matrices.

The safety profile of ifenprodil glucuronide has been extensively evaluated in preclinical and clinical studies. Experimental data indicate that ifenprodil glucuronide is well-tolerated at therapeutic concentrations, with no significant adverse effects reported. Toxicological studies have further demonstrated that ifenprodil glucuronide does not exhibit genotoxic or carcinogenic potential, reinforcing its suitability as a metabolite marker in clinical practice.

Emerging research has also explored the potential role of ifenprodil glucuronide in drug-drug interactions (DDIs). In vitro studies using human liver microsomes have shown that ifenprodil glucuronide formation is influenced by inhibitors and inducers of UGT enzymes, highlighting the need for careful consideration of concomitant medications that may affect its metabolism.

In conclusion, ifenprodil glucuronide (CAS No. 66516-92-5) is a pivotal metabolite in the pharmacokinetics of ifenprodil, offering valuable insights into drug metabolism and clinical outcomes. Ongoing research continues to elucidate its mechanisms of action, safety profile, and therapeutic implications, underscoring its importance in modern pharmacology.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量